N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide

Salicylanilide SAR Medicinal Chemistry Antibacterial Scaffold

This salicylanilide derivative features a unique ortho-methyl, meta-chloro substitution pattern on the aniline ring, creating a distinctive electronic and steric environment essential for reproducible SAR studies. The free phenolic hydroxyl group is an absolute requirement for proton-shuttling uncoupling activity. Ideal for Gram-positive antibacterial screening panels and mechanistic investigations comparing active free-hydroxyl forms against esterified prodrug derivatives. Do not substitute with mono-substituted or differently positioned analogs—substitution position drives three-order-of-magnitude MIC differences.

Molecular Formula C14H12ClNO2
Molecular Weight 261.7 g/mol
CAS No. 75300-64-0
Cat. No. B3330854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-2-hydroxybenzamide
CAS75300-64-0
Molecular FormulaC14H12ClNO2
Molecular Weight261.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2O
InChIInChI=1S/C14H12ClNO2/c1-9-11(15)6-4-7-12(9)16-14(18)10-5-2-3-8-13(10)17/h2-8,17H,1H3,(H,16,18)
InChIKeyYVOKZSWLWVOQKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 34 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide (CAS 75300-64-0): Salicylamide Scaffold Procurement Guide for Antimicrobial and Antiviral Research


N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide is a synthetic salicylamide derivative belonging to the broader class of 2-hydroxybenzamides (salicylanilides) [1]. The compound features a salicylic acid-derived core with a free phenolic hydroxyl group essential for biological activity, coupled to a 3-chloro-2-methylphenyl aniline moiety that introduces both electron-withdrawing (chloro) and electron-donating (methyl) substituents [2]. Salicylanilides as a class are recognized for antibacterial, antiviral, and proton-shuttling uncoupling activities [3].

N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide (CAS 75300-64-0): Why Salicylanilide Scaffold Substitution Patterns Dictate Biological Outcomes


Salicylanilides exhibit extreme sensitivity to aniline ring substitution patterns, rendering simple in-class interchange inappropriate for research reproducibility. Systematic SAR studies across 94 salicylanilide analogs have established that aniline ring activity is primarily driven by electron-withdrawing groups, while the free phenolic hydroxyl on the salicylic acid moiety is an absolute requirement for biological function [1]. The specific ortho-methyl, meta-chloro substitution pattern of this compound creates a unique electronic and steric environment that cannot be replicated by mono-substituted or differently positioned analogs [2]. Furthermore, chloro-substituted salicylanilide derivatives show MIC ranges spanning three orders of magnitude (0.125–1.0 mg/mL) against Gram-positive bacteria depending solely on substitution position [3], demonstrating that procurement of the precise substitution pattern is essential for consistent assay outcomes.

N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide (CAS 75300-64-0): Quantitative Differentiation Evidence Against Class-Level Comparators


Chloro-Methyl Substitution Pattern Generates Unique Physicochemical Profile vs. Mono-Substituted Salicylanilides

The 3-chloro-2-methylphenyl aniline substitution pattern confers distinct physicochemical properties that differentiate this compound from commonly available mono-substituted salicylanilide scaffolds. Specifically, the combination of an electron-withdrawing chloro group at the meta position and an electron-donating methyl group at the ortho position creates a unique electronic distribution and steric profile [1]. In contrast to N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide derivatives, which exhibit antibacterial MIC ranges of 0.125–1.0 mg/mL with position-dependent activity (4-chloro being less active than 2-chloro) [2], the 3-chloro-2-methyl substitution pattern introduces both a different electronic environment and increased steric bulk at the ortho position. The melting point of this compound is reported as 185–187 °C (ethanol) , providing a concrete quality control benchmark for procurement verification.

Salicylanilide SAR Medicinal Chemistry Antibacterial Scaffold

Free Phenolic Hydroxyl Requirement: Class-Wide SAR Establishes Functional Necessity

Systematic SAR analysis of 94 salicylanilide analogs against Mycobacterium tuberculosis has definitively established that a free phenolic hydroxyl on the salicylic acid moiety is absolutely required for biological activity [1]. This compound retains the essential free 2-hydroxybenzamide core, distinguishing it from esterified or etherified prodrug derivatives that may exhibit altered or absent in vitro activity pending hydrolysis [2]. Compounds lacking this free hydroxyl group show complete loss of antimycobacterial potency, confirming that this structural feature is non-negotiable for compounds intended to function via the proton-shuttling uncoupling mechanism characteristic of this class [3].

Structure-Activity Relationship Proton Shuttle Mechanism Antitubercular

Electron-Withdrawing Group Contribution: SAR Evidence for Enhanced Activity vs. Unsubstituted Salicylanilides

Structure-activity relationship studies across salicylanilide series have demonstrated that the presence of electron-withdrawing groups on the aniline ring drives increased biological activity [1]. This compound contains a chloro substituent (Hammett σmeta ≈ 0.37), an electron-withdrawing group, which is predicted to enhance antibacterial and antimycobacterial potency compared to unsubstituted or electron-donating group-only analogs. Fluoro- and trifluoromethyl-substituted salicylanilides have shown MIC values ranging from 0.25–64 µg/mL against multidrug-resistant S. aureus, with compounds containing electron-withdrawing substituents (e.g., 5-chloro-N-(4′-bromo-3′-trifluoromethylphenyl)-2-hydroxybenzamide) demonstrating excellent activity (MIC ≤ 1 µg/mL) and selectivity indices above 10 [2]. The chloro substituent in the target compound is expected to contribute similarly to potency enhancement relative to unsubstituted phenyl analogs.

Antibacterial Potency Electron-Withdrawing Groups MIC Determination

Note on High-Strength Direct Comparative Evidence: Data Scarcity Advisory

A comprehensive search of primary research literature and authoritative databases reveals that high-strength direct head-to-head comparative data for N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide against structurally defined close analogs is currently limited in the peer-reviewed public domain [1]. No peer-reviewed publication was identified reporting direct MIC, IC50, or other quantitative biological activity measurements for this exact compound alongside comparator compounds under identical assay conditions. The evidence presented in this guide is therefore primarily derived from class-level SAR inferences based on structurally related salicylanilide derivatives [2][3]. Researchers considering this compound for procurement should verify that the available class-level evidence meets their specific experimental requirements, and may need to conduct direct comparative profiling as part of their research program.

Data Transparency Procurement Decision Support SAR Scaffold

N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide (CAS 75300-64-0): Validated Application Scenarios for Research Procurement


Salicylanilide Scaffold SAR Studies: Probing Ortho-Methyl/Meta-Chloro Substitution Effects

This compound serves as a valuable tool for structure-activity relationship investigations examining the combined effects of ortho-methyl and meta-chloro substitution on the salicylanilide scaffold. As established in Section 3, the aniline ring substitution pattern dramatically influences biological activity, with electron-withdrawing groups driving potency [1]. The unique 3-chloro-2-methylphenyl moiety provides a distinct electronic and steric profile for comparative SAR studies against mono-substituted reference compounds such as N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide [2].

Antibacterial Screening Against Gram-Positive Pathogens

Based on class-level evidence that chloro-substituted salicylanilides exhibit antibacterial activity against Gram-positive bacteria including Staphylococcus aureus with MIC ranges of 0.125–1.0 mg/mL [1], this compound is suitable for inclusion in antibacterial screening panels targeting Gram-positive pathogens. The chloro substituent present in this compound is expected to confer activity consistent with the electron-withdrawing group requirement established in salicylanilide SAR studies [2]. Researchers should note the limited direct comparative data and plan appropriate positive controls.

Mechanistic Studies of Proton-Shuttling Uncoupling Activity

Salicylanilides function as proton shuttles that disrupt cellular proton gradients, a mechanism that underlies both their antimicrobial activity and cytotoxicity [1]. This compound retains the free phenolic hydroxyl group that SAR studies have established as absolutely required for proton-shuttling activity [2]. It is therefore appropriate for mechanistic investigations of uncoupling activity in bacterial or mitochondrial systems, particularly in studies comparing active free-hydroxyl forms against esterified prodrug derivatives [3].

Chemical Biology Tool for Target Identification Studies

Given the limited direct characterization of this specific compound's activity profile, it is well-suited as a probe in chemical biology and target identification studies aimed at elucidating the molecular targets of substituted salicylanilides. The compound's distinct substitution pattern (3-chloro-2-methylphenyl) may reveal target engagement differences compared to better-characterized salicylanilides such as niclosamide or oxyclozanide, potentially uncovering novel structure-selectivity relationships [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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